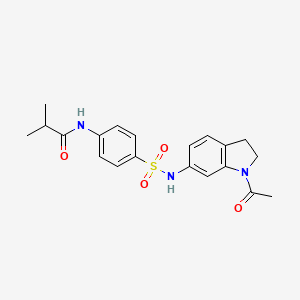

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide

Description

Propriétés

IUPAC Name |

N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-16-6-8-18(9-7-16)28(26,27)22-17-5-4-15-10-11-23(14(3)24)19(15)12-17/h4-9,12-13,22H,10-11H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCYEHYYHOLXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the indoline derivative The indoline derivative is then acetylated to form 1-acetylindolineThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for further biological studies.

Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.

Mécanisme D'action

The mechanism of action of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the indoline moiety may interact with hydrophobic pockets within proteins, further enhancing its inhibitory effects. These interactions can disrupt key biological pathways, leading to the compound’s observed biological activities .

Comparaison Avec Des Composés Similaires

The compound’s structural and functional distinctions from related sulfonamides are highlighted below:

Structural Comparison

*Calculated molecular weight based on formula.

Key Differences :

- Amide Groups : The isobutyramide’s branched chain contrasts with the linear pentanamide in pyridine derivatives and the compact acetamide in USP compounds, impacting logP values and pharmacokinetics.

Functional Implications

- Antimicrobial Activity : Pyrazole and pyrimidine sulfonamides (e.g., derivatives) exhibit antimicrobial properties, suggesting the target compound’s indoline group could modulate activity against resistant strains . However, steric hindrance from the acetylated indoline might reduce binding efficiency compared to smaller heterocycles.

- Metabolic Stability: Acetylation of the indoline nitrogen may slow oxidative metabolism, extending half-life relative to non-acetylated analogs .

- Solubility : The higher molecular weight (452.5 vs. 295.31 in USP Compound A) and indoline’s hydrophobicity could reduce aqueous solubility, necessitating formulation adjustments .

Activité Biologique

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide is a sulfonamide compound with notable biological activity. It features an indoline moiety, which is significant for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]acetamide |

| Molecular Formula | C18H19N3O4S |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 1060188-95-5 |

The compound consists of a phenyl ring connected to a sulfamoyl group and an indoline derivative, which contributes to its unique biological profile.

The biological activity of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, inhibiting enzymes by blocking their active sites. This mechanism is particularly relevant in the context of carbonic anhydrases, which are involved in various physiological processes.

- Receptor Modulation : The indoline moiety may interact with various receptors, potentially modulating their activity and leading to therapeutic effects such as anti-inflammatory and antimicrobial actions .

Research Findings

Recent studies have highlighted the potential of sulfonamide derivatives as enzyme inhibitors. For instance, a related class of compounds demonstrated significant inhibitory activity against human carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and edema. The inhibitory constants (K_i) for these compounds ranged from 0.53 to 917 nM across different isoforms .

Case Studies

- Antitumor Activity : A series of compounds similar to N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide were evaluated for their antitumor properties. Cell cycle analysis indicated that certain derivatives caused G1 phase accumulation and disrupted mitosis in P388 murine leukemia cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, although specific experimental data detailing this effect remains limited.

Comparison with Similar Compounds

To better understand the unique properties of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Key Features |

|---|---|

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Lacks indoline; primarily used for antimicrobial activity |

| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Contains piperazine; used for central nervous system effects |

| N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide | Incorporates pyrimidine; explored for metabolic effects |

The indoline moiety in N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide imparts distinct biological activities that differentiate it from other sulfonamide compounds.

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfamoylation of the indoline core followed by coupling with an isobutyramide-substituted phenyl group. Key steps include:

- Sulfamoylation : Reacting 1-acetylindolin-6-amine with a sulfonyl chloride derivative under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions .

- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the isobutyramide moiety.

Optimization : Employ Design of Experiments (DOE) to systematically vary parameters (temperature, pH, solvent polarity). For example, a central composite design can identify optimal conditions (e.g., 60°C, pH 7.5, DMF solvent) to maximize yield . - Critical Parameters :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 40–80°C | 60°C |

| Reaction Time | 6–24 h | 12 h |

| Solvent | DMF/DCM/THF | DMF |

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfamoyl (-SO₂NH-) and acetylindoline peaks. Key signals include δ 2.1 ppm (acetyl CH₃) and δ 7.3–7.8 ppm (aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₂₁H₂₄N₄O₃S (calc. 428.1563).

- Purity Assessment :

- HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min). Purity ≥95% is acceptable for biological assays .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity and selectivity of this compound toward biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, sulfotransferases). Focus on hydrogen bonding with sulfamoyl and hydrophobic interactions with the indoline core .

- QSAR Modeling : Develop a model using descriptors like logP, polar surface area, and H-bond donors. Validate with a test set (R² > 0.7) to predict IC₅₀ values .

- Quantum Chemical Calculations : Compute electrostatic potential maps (e.g., via Gaussian) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can contradictions in biological activity data across different experimental models be systematically addressed?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines vs. in vivo models). For example, discrepancies in IC₅₀ values may arise from differential membrane permeability in cancer cell lines (e.g., HepG2 vs. MCF-7) .

- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays, 48-h exposure) across labs.

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) and identify outliers .

Q. What functional groups in this compound are critical for its antimicrobial vs. anticancer activity, and how can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Key Functional Groups :

- Sulfamoyl Group : Essential for binding to bacterial dihydropteroate synthase (antimicrobial) and human carbonic anhydrase IX (anticancer) .

- Acetylindoline Core : Modulates lipophilicity, influencing cell penetration.

- SAR Strategies :

- Analog Synthesis : Replace acetyl with trifluoroacetyl to enhance metabolic stability.

- Bioisosteric Replacement : Substitute sulfamoyl with phosphonamidate to improve solubility .

- Activity Trends :

| Derivative | Modification | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| Parent | None | 12.3 ± 1.2 | 8.7 ± 0.9 |

| CF3-CO | Acetyl → Trifluoroacetyl | 9.5 ± 0.8 | 6.2 ± 0.5 |

Methodological Notes

- Data Contradictions : Variations in biological activity may stem from assay-specific factors (e.g., serum protein binding, redox conditions). Always include positive controls (e.g., doxorubicin for anticancer assays) .

- Advanced Tools : Utilize ICReDD’s reaction path search algorithms for optimizing synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.